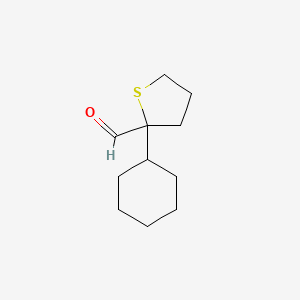

2-Cyclohexylthiolane-2-carbaldehyde

Description

Contextualizing Thiolane Derivatives as Core Heterocyclic Structures

Thiolanes, saturated five-membered rings containing a sulfur atom, are a fundamental class of heterocyclic compounds. wikipedia.org Their aromatic counterpart, thiophene (B33073), is a well-studied heterocycle that often serves as a building block in pharmaceuticals and agrochemicals due to its ability to mimic a benzene (B151609) ring while possessing distinct electronic properties. wikipedia.orgnih.gov The corresponding saturated thiolane ring, as found in 2-Cyclohexylthiolane-2-carbaldehyde, offers a non-aromatic, flexible scaffold. The presence of the sulfur atom can influence the ring's conformation and provides a potential site for further chemical modification. The synthesis of thiophene derivatives can be achieved through various methods, including the Paal-Knorr synthesis and the Gewald reaction. organic-chemistry.org

Thiolane itself is a structural component of biotin (B1667282) (Vitamin B7), a crucial coenzyme in various metabolic pathways, highlighting the biological relevance of this heterocyclic system. britannica.com The properties of a related compound, thiolane-2-carbaldehyde, are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H8OS |

| Molecular Weight | 116.18 g/mol |

| IUPAC Name | thiolane-2-carbaldehyde |

| SMILES | C1CC(SC1)C=O |

| CAS Number | 117951-12-9 |

| Data sourced from PubChem CID 18618936 nih.gov |

The Synthetic Significance of Carbaldehyde Functionalities in Chiral Molecule Construction

The carbaldehyde (or formyl) group is one of the most versatile functional groups in organic synthesis. Its electrophilic carbon atom is highly susceptible to nucleophilic attack, making it a cornerstone for carbon-carbon bond formation. wikipedia.org In the context of chiral molecule construction, aldehydes are invaluable precursors. The development of catalytic asymmetric reactions involving aldehydes has been a major focus of research, enabling the synthesis of enantiomerically enriched alcohols, amines, and other functional groups. sciencedaily.comeurekalert.orgnih.gov

Chiral aldehyde catalysis, for instance, provides an efficient route to α-functionalized chiral amines without the need for protecting groups. nih.gov Furthermore, aldehyde moieties are present in numerous natural products and bioactive molecules and can be transformed into a wide array of other functional groups, such as carboxylic acids, alkenes, and nitriles. nih.gov The strategic placement of a carbaldehyde group on a chiral scaffold, such as the thiolane ring in this compound, creates a powerful handle for diastereoselective and enantioselective transformations.

Exploration of Cyclohexyl Substitution Patterns in Heterocyclic Systems and their Synthetic Implications

The incorporation of a cyclohexyl group into a molecular structure can have profound effects on its physical and chemical properties. The bulky and lipophilic nature of the cyclohexyl ring can influence a molecule's solubility, crystal packing, and interaction with biological targets. In the context of heterocyclic systems, a cyclohexyl substituent can impart specific conformational preferences and steric hindrance.

For example, in the synthesis of novel aza-heterocycles, an alkyl-substituted cyclohexyl derivative was successfully prepared, demonstrating the compatibility of this group in complex reaction sequences. acs.org The presence of a cyclohexyl group can also play a crucial role in directing the stereochemical outcome of a reaction. Research on N-heterocyclic carbene-catalyzed atroposelective reactions has shown that substrates with cyclohexyl groups can yield products with high enantiomeric ratios. acs.org The non-planar, three-dimensional structure of the cyclohexyl group, as opposed to a flat aryl group, can create a distinct steric environment that influences the approach of reagents, thereby controlling the formation of specific stereoisomers.

Structure

3D Structure

Properties

Molecular Formula |

C11H18OS |

|---|---|

Molecular Weight |

198.33 g/mol |

IUPAC Name |

2-cyclohexylthiolane-2-carbaldehyde |

InChI |

InChI=1S/C11H18OS/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h9-10H,1-8H2 |

InChI Key |

DSSWHJFBQTWASH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(CCCS2)C=O |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 2 Cyclohexylthiolane 2 Carbaldehyde

Transformations Involving the 2-Carbaldehyde Functional Group

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to a wide array of chemical transformations. In the context of 2-Cyclohexylthiolane-2-carbaldehyde, this reactivity is modulated by the adjacent bulky cyclohexyl group and the sulfur-containing thiolane ring.

Condensation Reactions and Schiff Base Formation

Condensation reactions are a fundamental class of reactions for aldehydes, often involving the formation of a new carbon-nitrogen double bond. One of the most prominent examples is the formation of Schiff bases (or imines) through the reaction with primary amines. wikipedia.orgyoutube.com This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the Schiff base. youtube.comyoutube.com

The general reaction for Schiff base formation is as follows: RCHO + R'NH₂ ⇌ RCH=NR' + H₂O

In the case of this compound, the reaction with a primary amine would yield a 2-Cyclohexyl-2-((alkylimino)methyl)thiolane. The reaction is often catalyzed by either acid or base. youtube.com The presence of the bulky cyclohexyl group may sterically hinder the approach of the amine nucleophile, potentially affecting the reaction rate and equilibrium.

Schiff bases derived from heterocyclic aldehydes have been investigated for their coordination chemistry with metal ions and their potential biological activities. jocpr.com The imine nitrogen in a Schiff base is basic and can act as a ligand, forming stable complexes with transition metals. wikipedia.org

| Reactant | Product | Conditions | Notes |

| This compound | 2-Cyclohexyl-2-((alkylimino)methyl)thiolane | Primary amine, acid or base catalyst | Reversible reaction, formation of a C=N bond. wikipedia.orgyoutube.com |

| Aldehyde/Ketone | Schiff Base | Primary Amine | Formation of a hemiaminal intermediate followed by dehydration. youtube.comyoutube.com |

| Heterocyclic Aldehyde | Metal-Schiff Base Complex | Primary Amine, Metal Salt | The resulting Schiff base can act as a ligand. wikipedia.orgjocpr.com |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 2-Cyclohexylthiolane-2-carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly involving the sulfur atom in the thiolane ring, which can be susceptible to oxidation.

Reduction: Conversely, reduction of the aldehyde group yields (2-Cyclohexylthiolan-2-yl)methanol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These hydride reagents act as nucleophiles, adding a hydride ion to the electrophilic carbonyl carbon. masterorganicchemistry.com The resulting alkoxide is then protonated to give the alcohol.

| Transformation | Reagents | Product |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 2-Cyclohexylthiolane-2-carboxylic acid |

| Reduction | Reducing Agent (e.g., NaBH₄, LiAlH₄) | (2-Cyclohexylthiolan-2-yl)methanol |

Nucleophilic Additions and Organometallic Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily attacked by a wide range of nucleophiles. libretexts.org This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.orgyoutube.com

Nucleophilic Addition: Neutral nucleophiles, such as water and alcohols, can add to the carbonyl group. youtube.com The addition of a cyanide ion (from a source like HCN or KCN) to an aldehyde results in the formation of a cyanohydrin. youtube.com

Organometallic Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to aldehydes. msu.eduyoutube.comyoutube.com The reaction of this compound with a Grignard reagent would yield a secondary alcohol after an acidic workup. youtube.com For example, reaction with methylmagnesium bromide followed by protonation would produce 1-(2-Cyclohexylthiolan-2-yl)ethanol. Gilman reagents (organocuprates) are generally less reactive and can sometimes offer more selective transformations. youtube.comchadsprep.com

| Reagent Type | Example Reagent | Product Type (after workup) |

| Grignard Reagent | R-MgX | Secondary Alcohol |

| Organolithium Reagent | R-Li | Secondary Alcohol |

| Gilman Reagent | R₂CuLi | Ketone (with acid chlorides) |

Reactivity of the Thiolane Ring System

Carbon-Sulfur Bond Cleavage and Ring Opening Reactions

The carbon-sulfur bond in the thiolane ring can be cleaved under certain conditions. nih.gov The bond dissociation energy of a C-S bond is generally lower than that of a C-O or C-C bond, making it susceptible to cleavage. nih.gov Photochemical methods, for instance, can induce homolytic cleavage of C-S bonds in thioethers. researchgate.net In some cases, reactions with specific reagents can lead to the opening of the thiolane ring. For example, some thiazoline-fused pyridones undergo ring opening via S-alkylation in the presence of an alkyl halide and a base like cesium carbonate. nih.gov While the specific conditions for this compound are not detailed in the provided search results, the general principles of C-S bond cleavage in similar systems are relevant. nih.govrsc.org

Ring Expansion and Contraction Methodologies

Transformations that alter the size of the heterocyclic ring are also a possibility.

Ring Expansion: Methodologies exist for the ring expansion of certain heterocyclic systems. For example, N-heterocyclic carbene (NHC)-catalyzed ring expansion of oxacycloalkane-2-carboxaldehydes can produce lactones. organic-chemistry.org A similar strategy could potentially be explored for the sulfur-containing analogue, this compound, to synthesize seven-membered ring systems. rsc.org

Ring Contraction: Conversely, ring contraction reactions can lead to the formation of smaller heterocyclic rings. For instance, nucleophile-induced ring contraction has been observed in certain pyrrolo[2,1-c] jocpr.comnih.govbenzothiazines. nih.gov The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence involving a ring contraction step. nih.gov The applicability of such methodologies to this compound would depend on the specific reaction conditions and the stability of the intermediates involved.

Electrophilic and Nucleophilic Functionalization of the Thiolane Ring

The thiolane ring in this compound presents a platform for various functionalization reactions. The inherent nucleophilicity of the sulfur atom, coupled with the activating effect of the adjacent aldehyde group, dictates its reactivity towards electrophiles. Conversely, the electrophilic nature of the carbonyl carbon and the α-carbon allows for a range of nucleophilic additions and substitutions.

Electrophilic Functionalization:

The sulfur atom of the thiolane ring is susceptible to electrophilic attack, leading to the formation of sulfonium (B1226848) ions. These reactions are often followed by subsequent transformations. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can be achieved using various oxidizing agents. This transformation significantly alters the electronic properties and reactivity of the molecule, often facilitating elimination reactions or acting as a chiral auxiliary in asymmetric synthesis.

Alkylation of the sulfur atom with alkyl halides leads to the formation of sulfonium salts. These salts can serve as intermediates for various synthetic transformations, including the generation of sulfur ylides upon treatment with a strong base. The resulting ylides are valuable reagents in organic synthesis, particularly for the formation of epoxides and cyclopropanes from carbonyl compounds.

Nucleophilic Functionalization:

The aldehyde group is the primary site for nucleophilic attack. Grignard reagents and organolithium compounds add to the carbonyl carbon to yield secondary alcohols. These reactions are often diastereoselective, with the stereochemical outcome influenced by the bulky cyclohexyl group and the stereochemistry at the C2 position.

The α-carbon, being adjacent to the electron-withdrawing aldehyde group, is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or other carbonyl compounds (in aldol-type reactions), to introduce new substituents at the α-position. The stereoselectivity of these reactions is a key area of investigation, often controlled by the reaction conditions and the nature of the electrophile.

| Functionalization Type | Reagent Class | Product Type |

| Electrophilic (on Sulfur) | Oxidizing Agents | Sulfoxides, Sulfones |

| Electrophilic (on Sulfur) | Alkyl Halides | Sulfonium Salts |

| Nucleophilic (on Carbonyl) | Organometallics | Secondary Alcohols |

| Nucleophilic (via Enolate) | Alkyl Halides | α-Alkylated Aldehydes |

Stereochemical Dynamics and Conformational Analysis Influenced by the Cyclohexyl Substituent

The stereochemical and conformational properties of this compound are complex, arising from the interplay between the puckered thiolane ring, the bulky cyclohexyl group, and the aldehyde moiety. The relative orientation of these groups significantly impacts the molecule's reactivity and spectroscopic characteristics.

The thiolane ring itself can adopt various envelope and twist conformations. The presence of the cyclohexyl and carbaldehyde groups at the C2 position introduces significant steric and electronic constraints, favoring certain conformations over others. The cyclohexyl group, being bulky, will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the thiolane ring.

Theoretical methods and NMR spectroscopy are valuable tools for studying the conformational behavior of such systems. rsc.org For instance, techniques like lanthanide-induced shift (L.I.S.) NMR can provide insights into the predominant conformations in solution. rsc.org Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. These studies often reveal a dynamic equilibrium between several low-energy conformations.

The orientation of the aldehyde group is also crucial. It can exist in different rotamers relative to the thiolane ring, and its preferred orientation will be a balance between minimizing steric hindrance and maximizing favorable electronic interactions.

| Structural Feature | Conformational Aspect | Influencing Factor |

| Thiolane Ring | Envelope/Twist Puckering | Cyclohexyl and Aldehyde Substituents |

| C2-Substituents | Pseudo-equatorial/axial | Steric Hindrance |

| Aldehyde Group | Rotational Isomers | Steric and Electronic Effects |

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful methodologies for unraveling the detailed mechanisms of reactions involving this compound. By measuring reaction rates under different conditions and tracing the fate of isotopes, one can gain insights into transition state structures, rate-determining steps, and the involvement of intermediates.

For reactions involving the deprotonation of the α-carbon, kinetic isotope effect (KIE) studies can be particularly informative. By comparing the rate of reaction of the normal compound with that of a deuterated analog (where the α-hydrogen is replaced by deuterium), one can determine if the C-H bond is broken in the rate-determining step. A significant primary KIE (kH/kD > 2) would provide strong evidence for this.

Isotopic labeling can also be used to follow the course of rearrangements or to distinguish between different possible reaction pathways. For example, in reactions involving the formation of sulfur ylides and subsequent rearrangements, labeling the carbon atoms of the thiolane ring or the cyclohexyl group can help to elucidate the connectivity of the atoms in the product.

Kinetic studies, where the reaction rate is monitored as a function of reactant and catalyst concentrations, allow for the determination of the reaction order with respect to each species. This information is crucial for formulating a rate law, which in turn provides constraints on the possible reaction mechanisms. For instance, in a nucleophilic addition to the carbonyl group, the rate law can help to distinguish between a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate.

| Study Type | Information Gained | Example Application |

| Kinetic Isotope Effect | C-H Bond Cleavage in RDS | α-Deprotonation Reactions |

| Isotopic Labeling | Atom Connectivity, Reaction Pathways | Skeletal Rearrangements |

| Concentration Dependence | Reaction Order, Rate Law | Nucleophilic Addition Mechanisms |

Advanced Spectroscopic and Spectrometric Characterization of 2 Cyclohexylthiolane 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Cyclohexylthiolane-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aldehyde proton, the protons on the cyclohexyl ring, and the protons on the thiolane ring. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between δ 9-10 ppm. The protons of the cyclohexyl group would likely appear as a complex multiplet in the upfield region (around δ 1-2 ppm). The protons on the thiolane ring would also produce multiplets, with those adjacent to the sulfur atom shifted slightly downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to see a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of the spectrum (around δ 190-200 ppm) oregonstate.edu. The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 20-50 ppm), and the carbons of the thiolane ring would also be in this region, with the carbon bonded to the sulfur atom appearing at a characteristic chemical shift oregonstate.edulibretexts.org. The quaternary carbon at the C2 position would likely be identifiable by its lower intensity compared to the protonated carbons.

¹⁹F NMR Spectroscopy: In the case of fluorinated derivatives of this compound, ¹⁹F NMR would be a crucial technique. The chemical shifts of the fluorine atoms and their coupling constants with neighboring protons or carbons would provide valuable information about their electronic environment and spatial proximity to other groups in the molecule.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.0 (s) | 195 - 205 |

| Thiolane C2-H | - | 60 - 75 |

| Thiolane CH₂ (α to S) | 2.8 - 3.2 (m) | 35 - 45 |

| Thiolane CH₂ (β to S) | 1.9 - 2.3 (m) | 30 - 40 |

| Cyclohexyl CH | 1.5 - 2.0 (m) | 40 - 50 |

| Cyclohexyl CH₂ | 1.0 - 1.8 (m) | 25 - 35 |

Note: s = singlet, m = multiplet. Predicted values are based on typical chemical shift ranges for similar functional groups.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and stereochemistry of the molecule. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling networks within the molecule. It would show correlations between adjacent protons in the cyclohexyl ring and within the thiolane ring, helping to trace the carbon skeleton. ipb.pt

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would definitively link each proton signal to its attached carbon, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for connecting the different structural fragments. For instance, correlations would be expected between the aldehyde proton and the C2 carbon, as well as between the C2 carbon and protons on both the cyclohexyl and thiolane rings. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry at the C2 center. For example, NOE correlations between the aldehyde proton and specific protons on the cyclohexyl and thiolane rings would indicate their relative orientation.

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can provide insights into the structure and dynamics of the molecule in its crystalline or amorphous solid form. For this compound, ssNMR could be used to study conformational polymorphism, where different crystalline forms of the same compound exhibit different molecular conformations. It can also provide information on intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected: libretexts.orgmiamioh.eduyoutube.com

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the C2 carbon is a common fragmentation pathway for aldehydes, which would result in the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da). miamioh.edu

Cleavage of the Cyclohexyl Group: Loss of the cyclohexyl group as a radical would lead to a significant fragment ion.

Ring Opening of the Thiolane: The thiolane ring can undergo fragmentation, leading to characteristic sulfur-containing ions. wikipedia.org

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value (Predicted) | Possible Fragment |

| [M]+• | Molecular Ion |

| [M-29]+ | Loss of CHO |

| [M-83]+ | Loss of Cyclohexyl |

| Various | Fragments from thiolane ring cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. asianpubs.orgresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1720-1740 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexyl and thiolane groups would appear around 2850-3000 cm⁻¹. The C-S stretching vibration of the thiolane ring would likely be observed as a weaker band in the fingerprint region (around 600-800 cm⁻¹). asianpubs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch would also be visible in the Raman spectrum. The C-S bond, being more polarizable, often gives a stronger signal in Raman than in IR spectroscopy, which would be beneficial for confirming the presence of the thiolane ring. nih.gov

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H (aldehyde) | Stretch | 2720, 2820 | Medium |

| C=O (aldehyde) | Stretch | 1720 - 1740 | Strong (IR) |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Strong |

| C-S (thiolane) | Stretch | 600 - 800 | Weak to Medium |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its definitive three-dimensional structure and absolute configuration. nih.gov This technique requires a single crystal of the compound. By diffracting X-rays, the precise positions of all atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and torsional angles.

If a suitable crystal can be grown, X-ray crystallography would unequivocally establish the relative stereochemistry of the cyclohexyl and aldehyde groups around the C2 stereocenter. Furthermore, through anomalous dispersion methods, the absolute configuration (R or S) at the C2 position could be determined without ambiguity.

Computational Chemistry and Theoretical Modeling of 2 Cyclohexylthiolane 2 Carbaldehyde Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. aps.org DFT calculations for 2-Cyclohexylthiolane-2-carbaldehyde focus on its optimized geometry, electronic orbitals, and predicted spectroscopic characteristics.

Potential energy surface (PES) scans are performed by systematically rotating key dihedral angles to map the conformational landscape and identify the global minimum energy structure. nih.gov Theoretical calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield the optimized structural parameters.

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=O (aldehyde) | ~1.21 Å | |

| C-S (thiolane) | ~1.85 Å | |

| C-C (aldehyde-ring) | ~1.52 Å | |

| Bond Angles | ||

| O=C-H (aldehyde) | ~121° | |

| C-S-C (thiolane) | ~93° | |

| S-C-C (thiolane) | ~105° |

Note: These values are illustrative and represent typical results from DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be primarily localized on the electron-rich sulfur atom of the thiolane ring, indicating its role as an electron donor in reactions. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O) in the carbaldehyde moiety, making it the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 eV | Localized on the sulfur atom; electron-donating site. |

| LUMO | -1.8 eV | Localized on the C=O group; electron-accepting site. |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate chemical reactivity. |

Note: These energy values are hypothetical, based on typical FMO analyses of similar heterocyclic aldehydes.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include a strong stretching frequency for the carbonyl (C=O) group and characteristic stretches for C-H and C-S bonds.

Table 3: Predicted Key IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1725-1740 |

| Aldehyde C-H | Stretch | ~2720, ~2820 |

| Thiolane C-S | Stretch | ~650-750 |

| Cyclohexyl C-H | Stretch | ~2850-2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and are invaluable for assigning signals in experimental NMR spectra. The chemical environment of each nucleus determines its predicted shift.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Type | Predicted Chemical Shift (ppm) |

| Aldehyde H | ¹H | ~9.5-10.0 |

| Aldehyde C | ¹³C | ~195-205 |

| Thiolane C adjacent to S | ¹³C | ~35-45 |

| Cyclohexyl CH | ¹H | ~1.2-2.0 |

Note: Predicted spectroscopic data are illustrative and would be refined by comparison with experimental results.

Reaction Mechanism and Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, DFT can be employed to study reaction mechanisms, such as its oxidation to a carboxylic acid or its participation in cycloaddition reactions. nih.gov By locating the transition state (TS) structures along a reaction coordinate, chemists can calculate the activation energy, providing insight into the reaction kinetics. For instance, studying the reaction of the aldehyde with an oxidizing agent would involve modeling the reactant complex, the transition state, and the final product, thereby elucidating the energetic favorability and rate of the transformation. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net An MD simulation of this compound, typically placed in a solvent box (e.g., water or chloroform), would track the motions of all atoms according to classical mechanics. mdpi.com This allows for the study of:

Conformational Flexibility: Observing how the thiolane and cyclohexyl rings flex and interconvert between different conformations in a solution environment.

Solvent Interactions: Analyzing how solvent molecules arrange around the solute and form interactions, such as hydrogen bonds between water and the aldehyde's oxygen atom.

Diffusion and Transport Properties: Calculating properties like the diffusion coefficient of the molecule in a given medium.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the structural features of molecules and their physicochemical properties. nih.govresearchgate.net A QSPR study involving this compound would typically include a dataset of structurally related compounds. By calculating a range of molecular descriptors (e.g., topological, electronic, constitutional), a predictive model can be built using statistical methods like multiple linear regression or machine learning algorithms. plos.orgrsc.org Such a model could predict properties like boiling point, solubility, or chromatographic retention time for new, unsynthesized derivatives, thereby guiding experimental efforts. youtube.com

Applications of 2 Cyclohexylthiolane 2 Carbaldehyde As a Chiral Building Block in Organic Synthesis

Leveraging the Chiral Center at C-2 for Asymmetric Transformations

The core utility of a chiral building block lies in its ability to induce stereoselectivity in chemical reactions, a fundamental concept in the synthesis of enantiomerically pure compounds. The quaternary stereocenter at the C-2 position of 2-Cyclohexylthiolane-2-carbaldehyde, bearing a cyclohexyl, a formyl group, and being part of the thiolane ring, is the key to its potential in asymmetric transformations.

Detailed studies specifically demonstrating the use of this compound as a chiral auxiliary or substrate in asymmetric synthesis are not extensively documented. However, based on fundamental principles of organic chemistry, the aldehyde functionality is a prime site for a variety of stereoselective additions. For instance, the reaction of the aldehyde with organometallic reagents (e.g., Grignard or organolithium reagents) or the use of chiral reducing agents could, in principle, lead to the formation of new stereocenters with a high degree of diastereoselectivity, governed by the existing chirality at C-2. The bulky cyclohexyl group would likely play a significant role in directing the approach of incoming reagents, influencing the stereochemical outcome of such transformations.

Synthesis of Complex Natural Products and Analogues

Natural products often possess intricate three-dimensional structures and are a rich source of inspiration for the development of new therapeutic agents. Chiral building blocks are indispensable tools in the total synthesis of these complex molecules.

While no specific total syntheses of natural products explicitly report the use of this compound as an intermediate, its structure suggests potential applicability. The thiolane ring is a feature present in some natural products, and the aldehyde group serves as a versatile handle for carbon-carbon bond formation and further functional group interconversions. A synthetic strategy could involve the elaboration of the aldehyde into a more complex side chain, while the thiolane and cyclohexyl moieties form a core structural element of a target molecule. The synthesis of analogues of natural products, where structural modifications are made to probe biological activity, could also potentially benefit from a unique starting material like this compound.

Preparation of Advanced Pharmaceutical and Agrochemical Intermediates

The development of new pharmaceuticals and agrochemicals often relies on the synthesis of novel heterocyclic compounds. The unique combination of a thiolane ring and a reactive aldehyde in this compound makes it an interesting candidate for the preparation of such intermediates.

The aldehyde group can be readily converted into a wide range of other functionalities, such as carboxylic acids, amines, or alcohols, which are common in bioactive molecules. Furthermore, the thiolane sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, introducing additional polarity and potential for hydrogen bonding, which can be crucial for biological activity. Although specific examples of its use in the synthesis of pharmaceutical or agrochemical intermediates are not readily found in the literature, the structural alerts present in the molecule make it a plausible starting point for exploratory synthesis programs in these areas.

Role in Material Science Precursors and Polymerization Studies

Thiophene-based polymers are well-known for their conducting and semiconducting properties, which has led to their use in various materials science applications. While this compound is a saturated thiolane and not an aromatic thiophene (B33073), its potential role as a precursor in this field cannot be entirely dismissed without experimental investigation.

The aldehyde functionality could, in principle, participate in polymerization reactions, such as polycondensation with suitable co-monomers. The resulting polymer would feature a saturated heterocyclic backbone with pendant cyclohexyl groups, which would influence its physical properties, such as solubility and thermal stability. However, it is important to note that research into the polymerization of thiophene-2-carbaldehyde (B41791) derivatives has focused on the aromatic thiophene core to achieve conjugated, conductive polymers. There is no available research that specifically details polymerization studies involving this compound. The saturated nature of the thiolane ring would result in a non-conjugated polymer, which would have fundamentally different properties from polythiophenes.

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Catalytic Systems

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 2-Cyclohexylthiolane-2-carbaldehyde, which possesses a stereocenter at the 2-position of the thiolane ring, the development of stereoselective catalytic systems is a significant research focus. The ability to control the three-dimensional arrangement of atoms is crucial as different stereoisomers can exhibit vastly different biological activities. nih.gov

Recent advancements in asymmetric catalysis offer promising avenues for the enantioselective synthesis of substituted thiolanes. nih.gov Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for a variety of asymmetric transformations. researchgate.net For instance, chiral Brønsted acids have been successfully employed in the enantioselective cyclization of related sulfur-containing compounds. nih.gov Researchers are actively designing and synthesizing novel chiral catalysts, including those based on pyrrolidine (B122466) scaffolds, to achieve high enantiomeric excess in the formation of C-S and C-C bonds. researchgate.net The development of catalysts that can effectively control the stereochemistry at the quaternary carbon of this compound is a key objective.

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and efficiency. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in this regard. sci-hub.seethernet.edu.et This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for exothermic or hazardous reactions. researchgate.netacs.org

The application of flow chemistry to the synthesis of heterocyclic compounds, including sulfur heterocycles, is a rapidly growing field. ethernet.edu.etnih.gov For the production of this compound, integrating flow chemistry could enable a more streamlined and efficient process. Automated synthesis platforms, which combine robotics with chemical reactors, can further enhance production by enabling high-throughput screening of reaction conditions and rapid optimization. This approach not only accelerates the development of synthetic routes but also facilitates the large-scale production necessary for commercial applications.

Exploitation of Unique Thiolane Ring Reactivity for New Transformations

The thiolane ring, a five-membered sulfur-containing heterocycle, exhibits unique reactivity that can be exploited for the synthesis of novel molecular architectures. arkat-usa.org The sulfur atom influences the electronic properties of the ring, making it susceptible to various transformations. numberanalytics.com Research is ongoing to explore the reactivity of the thiolane moiety in this compound for developing new synthetic methodologies.

One area of interest is the ring-opening reactions of the thiolane. Cleavage of the C-S bonds can provide access to functionalized acyclic sulfur-containing compounds, which are valuable synthetic intermediates. Conversely, reactions that preserve the thiolane ring but modify the substituents are also being investigated. For example, the aldehyde group in this compound can serve as a handle for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The interplay between the reactivity of the aldehyde and the thiolane ring presents opportunities for the development of novel and complex molecular structures. pharmaguideline.com

Advanced Computational Design and Optimization Strategies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. tandfonline.comnih.gov In the context of this compound, advanced computational methods are being employed to design and optimize new catalysts, predict reaction outcomes, and understand the electronic properties of the molecule. rsc.orgnih.gov

Density Functional Theory (DFT) calculations, for example, can provide insights into the reaction mechanisms of catalytic processes, helping to elucidate the factors that control stereoselectivity. nih.gov By modeling the transition states of a reaction, chemists can rationally design catalysts that favor the formation of a desired stereoisomer. mdpi.com Furthermore, computational screening of virtual libraries of compounds can identify derivatives of this compound with potentially enhanced biological activity or improved material properties. These in silico studies can significantly accelerate the research and development process by prioritizing the most promising candidates for experimental synthesis and testing. nih.govrsc.org

Q & A

Basic: What are the optimized synthetic routes for 2-Cyclohexylthiolane-2-carbaldehyde?

Methodological Answer:

The synthesis typically involves cyclohexyl Grignard reagents reacting with thiolane precursors under inert atmospheres. For example:

Thiolane ring formation : Use 1,3-dithiolane derivatives (e.g., 2-ethyl-1,3-dithiolane-2-carbaldehyde ) as a template, substituting the ethyl group with cyclohexyl via nucleophilic addition.

Aldehyde stabilization : Protect the aldehyde group during synthesis using trimethylsilyl chloride to prevent side reactions .

Catalytic optimization : Employ Lewis acids like BF₃·Et₂O to enhance regioselectivity, as seen in analogous thiolane syntheses .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.2–1.8 ppm) and thiolane ring protons (δ 2.5–3.5 ppm). The aldehyde proton appears at δ 9.5–10.0 ppm but may be absent in D₂O due to exchange .

- IR spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and thiolane C-S bonds (600–700 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₈OS₂: ~238.08) .

Basic: How does the reactivity of the aldehyde group in this compound compare to other carbonyl compounds?

Methodological Answer:

The aldehyde’s electrophilicity is modulated by the electron-donating thiolane sulfur atoms:

- Nucleophilic additions : React with hydrazines to form hydrazones, but slower than benzaldehyde due to steric hindrance from the cyclohexyl group .

- Oxidation resistance : The thiolane ring stabilizes the aldehyde against over-oxidation to carboxylic acids, unlike linear aldehydes .

- Reduction : Use NaBH₄ in ethanol to selectively reduce the aldehyde to a primary alcohol without affecting the thiolane .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer:

- DFT calculations : Model transition states for key reactions (e.g., thiolane ring-opening) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies to experimental kinetics .

- Contradiction resolution : If experimental data conflicts with predicted regioselectivity, re-evaluate solvent effects (e.g., PCM models for polar aprotic solvents) .

- Validation : Cross-reference computed NMR shifts with experimental data (RMSD < 0.5 ppm confirms accuracy) .

Advanced: What strategies address discrepancies in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Multi-technique analysis : Combine NOESY (to confirm stereochemistry) and X-ray crystallography (for absolute configuration) .

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility in the cyclohexyl group that may obscure signals .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in ambiguous cases .

Advanced: How to design in vitro assays to evaluate the bioactivity of this compound?

Methodological Answer:

- Target selection : Prioritize enzymes with thiol-binding pockets (e.g., glutathione reductase) based on the thiolane’s sulfur atoms .

- Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate, using fluorogenic substrates to monitor inhibition .

- Controls : Include cyclopentylthiolane analogs to isolate the cyclohexyl group’s steric effects .

Advanced: What methodologies assess the environmental impact of this compound in lab waste?

Methodological Answer:

- Biodegradation studies : Use OECD 301F respirometry to measure microbial degradation rates in simulated wastewater .

- Toxicity profiling : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

- Waste treatment : Neutralize aldehyde residues with bisulfite before incineration (per EPA guidelines) .

Advanced: How to optimize multi-step syntheses of this compound derivatives for drug discovery?

Methodological Answer:

- Parallel synthesis : Use Ugi-4CR reactions to generate diverse amide derivatives in one pot .

- Protecting groups : Employ tert-butyldimethylsilyl (TBS) for hydroxyl intermediates to prevent side reactions .

- Purification : Utilize preparative HPLC with C18 columns (ACN/water gradient) for high-purity isolates (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.